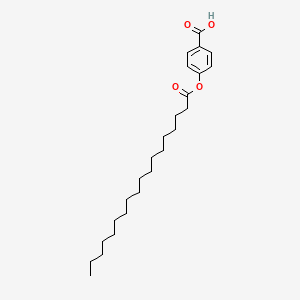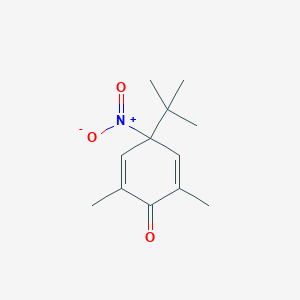![molecular formula C14H33F2NSi2 B14373113 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine CAS No. 89995-09-5](/img/structure/B14373113.png)
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine is a compound that features silicon-fluorine and silicon-nitrogen bonds
Méthodes De Préparation
The synthesis of 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine typically involves the reaction of diethylfluorosilane with an appropriate amine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The silicon-fluorine bonds can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Applications De Recherche Scientifique
2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomolecules.
Industry: Used in the production of advanced materials such as silicon-based polymers and coatings
Mécanisme D'action
The mechanism of action of 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine involves the interaction of its silicon-fluorine and silicon-nitrogen bonds with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific conditions and reagents used. The molecular pathways involved in these processes are still under investigation, but they are believed to involve the activation of silicon centers and the subsequent formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine include other organosilicon compounds such as:
- Trimethylsilyl chloride
- Triethylsilyl fluoride
- Dimethylsilyl amine These compounds share similar silicon-based structures but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its combination of diethylfluorosilyl groups and its potential for diverse chemical reactivity .
Propriétés
Numéro CAS |
89995-09-5 |
|---|---|
Formule moléculaire |
C14H33F2NSi2 |
Poids moléculaire |
309.59 g/mol |
Nom IUPAC |
2-[diethyl(fluoro)silyl]-N-[3-[diethyl(fluoro)silyl]propyl]propan-1-amine |
InChI |
InChI=1S/C14H33F2NSi2/c1-6-18(15,7-2)12-10-11-17-13-14(5)19(16,8-3)9-4/h14,17H,6-13H2,1-5H3 |
Clé InChI |
PFFSEVXYEQCALI-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CCCNCC(C)[Si](CC)(CC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)


![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)

![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)

![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)



![N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B14373104.png)

